

FPFT-2216 Demonstrates Potent Anti-Tumor Efficacy in Preclinical Lymphoma Xenograft Models

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Compound of Interest

Compound Name: FPFT-2216

Cat. No.: B15608490

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A comprehensive analysis of preclinical data reveals the significant anti-tumor potential of **FPFT-2216**, a novel molecular glue degrader, in xenograft models of lymphoma. When compared with existing therapies such as lenalidomide and the next-generation cereblon E3 ligase modulator (CELMoD) iberdomide, **FPFT-2216** exhibits a distinct mechanism of action and impressive tumor growth inhibition, particularly in combination settings.

FPFT-2216 is a molecular glue compound that induces the degradation of several key proteins implicated in cancer pathogenesis, including Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1 alpha (CK1 α), and Phosphodiesterase 6D (PDE6D)[1][2]. This multi-targeted degradation leads to the activation of the p53 tumor suppressor pathway and inhibition of the NF κ B signaling pathway, ultimately driving potent anti-proliferative effects in lymphoid tumor cells[1][3].

Comparative Efficacy in Xenograft Models

Preclinical studies utilizing human lymphoma cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models have substantiated the anti-tumor activity of **FPFT-2216**.

FPFT-2216 Monotherapy and Combination Therapy

In a xenograft model using the Z-138 human mantle cell lymphoma cell line, **FPFT-2216** administered as a monotherapy at a dose of 1 mg/kg resulted in a tumor growth inhibition,

reflected by a T/C (treatment/control) ratio of 84.1% on day 23[1]. The anti-tumor effect of **FPFT-2216** was significantly enhanced when used in combination with other agents.

A standout finding is the synergistic effect observed when **FPFT-2216** is combined with the MDM2 inhibitor, siremadlin. In a Z-138 xenograft model, this combination led to the complete disappearance of tumors in nearly all treated mice after 10 days of administration, an effect that was sustained for at least 24 days after the cessation of treatment[1][3].

Furthermore, **FPFT-2216** has been shown to enhance the anti-tumor activity of the monoclonal antibody rituximab. In the Z-138 xenograft model, the combination of **FPFT-2216** (1 mg/kg) and rituximab resulted in a remarkable T/C value of 2.2% on day 23, a significant improvement over either agent alone (**FPFT-2216**: 84.1%; rituximab: 23.5%)[1]. A similar synergistic effect was observed in a DOHH-2 follicular lymphoma-derived xenograft model[1]. The compound also demonstrated anti-tumor activity in a patient-derived diffuse large B-cell lymphoma xenograft model[1][3].

Alternative Therapies: Lenalidomide and Ibrdomide

Lenalidomide, an established immunomodulatory drug, exerts its anti-tumor effects through various mechanisms, including anti-angiogenic and immunomodulatory activities[4][5]. In preclinical models of mantle cell lymphoma, lenalidomide has been shown to potently inhibit tumor growth and dissemination, partly by inhibiting tumor lymphangiogenesis[4]. It has also been observed to inhibit migration and proliferation in diffuse large B-cell lymphoma by regulating the CCL21/CCR7/ERK1/2 axis[5]. While direct comparative quantitative data in the same xenograft models as **FPFT-2216** is limited, the distinct mechanistic profile of lenalidomide provides a valuable benchmark.

Ibrdomide, a next-generation CELMoD, has demonstrated promising clinical activity in relapsed/refractory lymphoma[6]. Preclinical data indicates that ibrdomide, particularly in combination with anti-CD20 antibodies, can elicit significant responses[6].

The table below summarizes the available quantitative data from xenograft studies for **FPFT-2216**.

Compound	Xenograft Model	Treatment	Dosage	Metric	Value	Day of Measurement
FPFT-2216	Z-138 (Mantle Cell Lymphoma)	Monotherapy	1 mg/kg	T/C (%)	84.1	23
FPFT-2216 + Rituximab	Z-138 (Mantle Cell Lymphoma)	Combination	1 mg/kg (FPFT-2216)	T/C (%)	2.2	23
Rituximab	Z-138 (Mantle Cell Lymphoma)	Monotherapy	N/A	T/C (%)	23.5	23
FPFT-2216 + Siremadlin	Z-138 (Mantle Cell Lymphoma)	Combination	10 mg/kg (FPFT-2216)	Observation	Near complete tumor disappearance	10

Experimental Protocols

The robust anti-tumor effects of **FPFT-2216** were validated using the following experimental protocol in cell line-derived xenograft studies:

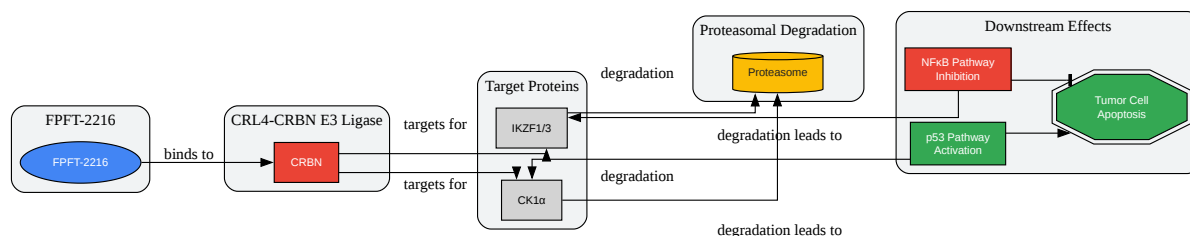
- Animal Model: 5- to 6-week-old male CB17/lcr-Prkdcscid/CrI CrIj (C.B-17 SCID) mice were utilized for the studies.
- Cell Lines and Implantation: Human lymphoma cell lines Z-138 (1 x 10⁷ cells/mouse) and DOHH-2 (0.5 x 10⁷ cells/mouse) were used. A cell suspension mixed with 50% Matrigel

Basement Membrane Matrix was injected subcutaneously into the right flank of each mouse.

- Drug Administration: **FPFT-2216** was administered orally once daily. For combination studies, rituximab was administered as a single intraperitoneal injection on day 1.
- Tumor Volume Measurement: Tumor size was measured two to three times per week, and the volume was calculated using the formula: $\text{length} \times \text{width} \times \text{width} \times 0.5$.
- Data Analysis: The anti-tumor effect was evaluated by comparing the tumor volume in treated groups to a vehicle control group.

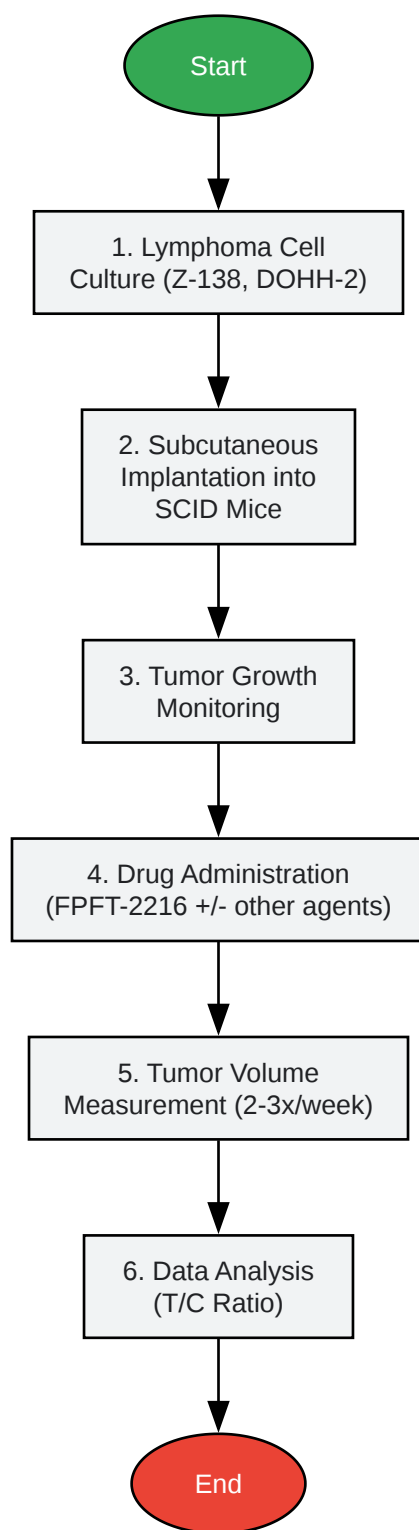
Signaling Pathways and Experimental Workflow

The mechanism of action of **FPFT-2216** and the general workflow of the xenograft experiments are depicted in the diagrams below.



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Caption: Mechanism of action of **FPFT-2216**.



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Caption: Experimental workflow for xenograft studies.

Conclusion

The available preclinical data strongly supports the anti-tumor effects of **FPFT-2216** in lymphoma xenograft models. Its unique mechanism of action, involving the degradation of multiple key cancer-related proteins, translates to significant tumor growth inhibition, especially when used in combination with other targeted agents. While direct quantitative comparisons with alternatives like lenalidomide and iberdomide are challenging due to variations in experimental models, the potent efficacy of **FPFT-2216**, particularly its ability to induce complete tumor regression in combination therapies, positions it as a highly promising candidate for further development in the treatment of lymphoid malignancies. Further studies are warranted to establish its efficacy and safety profile in a clinical setting.

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